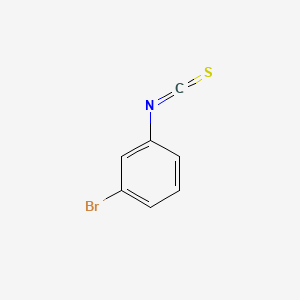

3-Bromophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.22e-05 m. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGMGHNOACSMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175578 | |

| Record name | 3-Bromophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-59-1 | |

| Record name | 3-Bromophenyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, m-bromophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromophenyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromophenyl Isothiocyanate: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-bromophenyl isothiocyanate, a versatile chemical intermediate. Targeted at researchers, medicinal chemists, and professionals in drug development, this document delves into its core properties, synthesis, chemical reactivity, and practical applications, with an emphasis on the scientific principles that underpin its use in the laboratory.

Core Profile and Physicochemical Properties

This compound, identified by CAS Number 2131-59-1 , is an aromatic isothiocyanate that serves as a crucial building block in organic synthesis.[1][2][3] The presence of the electrophilic isothiocyanate group (-N=C=S) and the bromine-substituted phenyl ring makes it a bifunctional reagent, enabling a wide range of chemical transformations. Its utility is particularly pronounced in the construction of nitrogen and sulfur-containing heterocycles and in the synthesis of thiourea derivatives, many of which exhibit significant biological activity.[4][5]

The fundamental properties of this compound are summarized below, providing a critical data reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 2131-59-1 | [1][2][3] |

| Molecular Formula | C₇H₄BrNS | [2][6] |

| Molecular Weight | 214.08 g/mol | [1][2] |

| IUPAC Name | 1-bromo-3-isothiocyanatobenzene | [2][6] |

| Appearance | Solid or yellow liquid after melting | [1][6] |

| Boiling Point | 256 °C (lit.) | [1][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][3] |

| SMILES String | Brc1cccc(c1)N=C=S | [1][3] |

| InChI Key | ZMGMGHNOACSMQN-UHFFFAOYSA-N | [2][3] |

graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Invisible center node for positioning center [pos="0,0!", shape=point, style=invis];

// Benzene ring nodes C1 [label="C", pos="-1,0!"]; C2 [label="C", pos="-0.5,0.866!"]; C3 [label="C", pos="0.5,0.866!"]; C4 [label="C", pos="1,0!"]; C5 [label="C", pos="0.5,-0.866!"]; C6 [label="C", pos="-0.5,-0.866!"];

// Substituent nodes Br [label="Br", pos="-2,0!", fontcolor="#EA4335"]; N [label="N", pos="2,0!"]; C7 [label="C", pos="3,0!"]; S [label="S", pos="4,0!", fontcolor="#FBBC05"];

// Aromatic bonds (approximated) edge [style=solid, len=1.0]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- Br; C4 -- N; N -- C7 [label="="]; C7 -- S [label="="];

// Invisible nodes for text positioning label_node [label="this compound", pos="0, -1.8!", fontsize=14, fontcolor="#4285F4"]; cas_node [label="CAS: 2131-59-1", pos="0, -2.2!", fontsize=11, fontcolor="#5F6368"]; }

Caption: Chemical structure of this compound.

Synthesis of this compound

The most prevalent and reliable method for synthesizing aryl isothiocyanates is from the corresponding primary amine.[7][8] This pathway involves a two-stage process: the formation of a dithiocarbamate salt, followed by its decomposition (desulfurization) to yield the isothiocyanate. This approach avoids the use of highly toxic reagents like thiophosgene, making it a preferred choice in modern synthetic labs.[7][8]

Underlying Mechanism

The synthesis begins with the nucleophilic attack of the primary amine (3-bromoaniline) on the electrophilic carbon of carbon disulfide (CS₂). A base, such as triethylamine or potassium carbonate, is essential here; it acts as a proton scavenger, deprotonating the amine-adduct to form the dithiocarbamate salt.[9] This salt is typically an intermediate that is then treated with a desulfurizing agent. Reagents like tosyl chloride, lead nitrate, or cyanuric chloride facilitate the elimination of a sulfur atom to form the stable N=C=S cumulene system.[2][9][10]

General Synthesis Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound 97 2131-59-1 [sigmaaldrich.com]

- 4. cbijournal.com [cbijournal.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | C7H4BrNS | CID 16481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothiocyanate synthesis [organic-chemistry.org]

An In-depth Technical Guide to 3-Bromophenyl Isothiocyanate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: The Versatility of a Halogenated Aryl Isothiocyanate

In the landscape of modern medicinal chemistry and organic synthesis, 3-Bromophenyl isothiocyanate stands out as a pivotal reagent. Its utility stems from the unique reactivity of the isothiocyanate (–N=C=S) functional group, a powerful electrophile, combined with the synthetic versatility imparted by the bromo-substituted phenyl ring. This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of properties to a detailed examination of its synthesis, reactivity, and strategic application in the development of novel therapeutic agents. For researchers and drug development professionals, a thorough understanding of this building block is essential for leveraging its full potential in creating diverse molecular architectures with significant biological activity.[1]

Core Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below, providing the essential data for any experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 214.08 g/mol | [2][3] |

| Molecular Formula | C₇H₄BrNS | [2][4] |

| CAS Number | 2131-59-1 | [2][3] |

| IUPAC Name | 1-bromo-3-isothiocyanatobenzene | [2] |

| Appearance | Clear colorless to pale yellow liquid or solid | [5] |

| Boiling Point | 256 °C (lit.) | [3] |

| Melting Point | 26 °C | [6] |

| Refractive Index (20°C) | 1.6810-1.6860 | [5] |

Spectroscopic Signature

-

¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.1-7.6 ppm) corresponding to the four protons on the disubstituted benzene ring.

-

¹³C NMR: The spectrum will display signals for the six aromatic carbons and the unique isothiocyanate carbon. The carbon of the -N=C=S group typically gives a broad signal around 130-140 ppm.[7][8] Its broadness, sometimes leading to its near-silence, is a known phenomenon caused by the structural flexibility and dynamics of the NCS group.[8]

-

IR Spectroscopy: A strong, characteristic absorption band for the asymmetric stretching of the isothiocyanate (–N=C=S) group is expected in the region of 2000–2200 cm⁻¹.[2]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks [M]⁺ and [M+2]⁺ appearing at m/z 213 and 215, respectively.[4]

Synthesis of the Core Reagent: From Amine to Isothiocyanate

The most common and reliable method for synthesizing aryl isothiocyanates involves the conversion of the corresponding primary aryl amine.[2][9] The synthesis of this compound from 3-bromoaniline is a representative example of this transformation, typically proceeding through the in-situ formation and subsequent decomposition of a dithiocarbamate salt.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for aryl isothiocyanate synthesis.[2][10]

Causality: The reaction begins with the nucleophilic attack of the primary amine (3-bromoaniline) on the electrophilic carbon of carbon disulfide in the presence of a base (e.g., triethylamine) to form a dithiocarbamate salt. This intermediate is then treated with a desulfurating agent, such as tosyl chloride, which facilitates the elimination of the sulfur and the formation of the isothiocyanate group.

Caption: Workflow for synthesizing this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 3-bromoaniline (1.0 eq.) and triethylamine (2.2 eq.) in a suitable anhydrous solvent such as dichloromethane or THF.

-

Formation of Dithiocarbamate: Cool the solution to 0 °C using an ice bath. Slowly add carbon disulfide (1.5 eq.) dropwise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the dithiocarbamate salt will form.

-

Desulfurization: To the same flask, add a solution of p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq.) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Core Application: Synthesis of N,N'-Disubstituted Thioureas

The primary application of this compound in drug discovery is its reaction with primary or secondary amines to form N,N'-disubstituted thiourea derivatives. This reaction is robust, high-yielding, and allows for the rapid generation of diverse chemical libraries.

Experimental Protocol: General Synthesis of 1-(3-Bromophenyl)-3-(aryl/alkyl)thioureas

This protocol is based on standard procedures for thiourea synthesis from isothiocyanates.[11][12]

Causality: The reaction mechanism is a straightforward nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the highly electrophilic central carbon of the isothiocyanate group. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is often quantitative and requires minimal purification.

Caption: General workflow for synthesizing thiourea derivatives.

Step-by-Step Methodology:

-

Reagent Preparation: In a suitable reaction vessel, dissolve the primary or secondary amine (1.0 eq.) in a solvent such as dichloromethane, ethanol, or acetonitrile.

-

Addition of Isothiocyanate: To this solution, add this compound (1.0 eq.) either neat or as a solution in the same solvent.

-

Reaction: Stir the mixture at room temperature. The reaction is often exothermic. For less reactive amines, the mixture can be heated to reflux.

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 2-10 hours).

-

Isolation: Upon completion, cool the reaction mixture. If a precipitate has formed, collect the product by filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be recrystallized from a suitable solvent (e.g., ethanol) or purified by column chromatography.

Applications in Drug Discovery & Medicinal Chemistry

The thiourea scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets.[13][14][15] Derivatives of this compound have been explored as potent inhibitors of various enzymes and as anticancer and anti-inflammatory agents.[3][16]

Mechanism of Action: Targeting Cellular Kinases

A significant area of research involves the use of thiourea derivatives as kinase inhibitors.[17] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer. The thiourea moiety can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many potent inhibitors. The 3-bromophenyl group can occupy a hydrophobic pocket within the ATP-binding site, contributing to binding affinity and selectivity.

For example, thiourea derivatives have been investigated as inhibitors of enzymes like Phosphoglycerate Dehydrogenase (PHGDH), a key enzyme in serine biosynthesis that is upregulated in certain cancers.[17] Inhibition of PHGDH can starve cancer cells of essential building blocks, leading to cell death.

Caption: Inhibition of a kinase signaling pathway by a thiourea derivative.

Anticancer and Anti-inflammatory Activity

Thiourea derivatives have demonstrated a wide range of anticancer activities, including the induction of apoptosis (programmed cell death) and the inhibition of inflammatory pathways that contribute to cancer progression.[1][12] For instance, certain derivatives have been shown to inhibit the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) from cancer cells.[1] Similarly, isothiocyanates and their derivatives can exhibit anti-inflammatory effects by inhibiting enzymes like cyclooxygenase-2 (COX-2).[3][15][16]

Safety and Handling

As a reactive chemical, this compound must be handled with appropriate precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It causes skin and serious eye irritation and may cause respiratory irritation or allergy/asthma symptoms.[6]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6] Work in a well-ventilated chemical fume hood.

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a strategic tool for the modern medicinal chemist. Its well-defined reactivity provides a reliable and efficient route to a vast chemical space of thiourea derivatives. These derivatives have shown significant promise as modulators of key biological pathways, particularly in oncology and inflammation. By understanding the fundamental chemistry, synthetic protocols, and biological rationale outlined in this guide, researchers can effectively harness the power of this versatile building block to drive the discovery of next-generation therapeutics.

References

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update [frontiersin.org]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

3-Bromophenyl isothiocyanate chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromophenyl isothiocyanate

This guide provides an in-depth exploration of this compound, a versatile chemical reagent with significant applications in organic synthesis and drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and strategic application. We will delve into the causality behind experimental choices and provide validated protocols, grounding our discussion in authoritative references.

Core Physicochemical & Spectroscopic Profile

This compound (3-BPI) is a bifunctional molecule featuring a bromine-substituted aromatic ring and a highly reactive isothiocyanate group. This combination makes it a valuable building block, where the isothiocyanate serves as a reactive handle for conjugation and the brominated ring offers a site for further structural diversification through cross-coupling reactions.

Physical and Chemical Properties

A summary of the key physicochemical properties of 3-BPI is presented below for quick reference. These parameters are critical for experimental design, safety considerations, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrNS | [1][2] |

| Molecular Weight | 214.08 g/mol | [1][3] |

| CAS Number | 2131-59-1 | [1][3] |

| Appearance | White to almost white powder or crystal; yellow liquid after melting | [3][4] |

| Melting Point | 26 °C | [5] |

| Boiling Point | 256 °C (lit.) | [3][5] |

| Density | 1.50 g/cm³ | [5][6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Solubility | Soluble in organic solvents like THF, DCM, ethanol, and ether. Low water solubility (24.41 mg/L at 25 °C). | [4][7] |

| SMILES | BrC1=CC=CC(=C1)N=C=S | [3] |

| InChIKey | ZMGMGHNOACSMQN-UHFFFAOYSA-N | [3] |

Spectroscopic Signature

Confirming the identity and purity of 3-BPI is paramount. Its spectroscopic data reveals characteristic features.

-

Infrared (IR) Spectroscopy: The most prominent feature is a strong, broad absorption band around 2000-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the -N=C=S (isothiocyanate) group.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show complex multiplets in the aromatic region (typically δ 7.0-7.6 ppm), corresponding to the four protons on the disubstituted benzene ring.

-

¹³C NMR Spectroscopy: The carbon spectrum is distinguished by the signal for the highly deshielded carbon of the isothiocyanate group, typically appearing around δ 130-140 ppm. Other aromatic carbon signals will also be present.[8]

-

Mass Spectrometry (MS): The electron ionization mass spectrum shows a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The two highest peaks are observed at m/z 213 and 215.[1][9]

Synthesis of this compound

The most common and direct route to synthesizing aryl isothiocyanates like 3-BPI is from the corresponding primary amine, 3-bromoaniline. Several methods exist, but those employing carbon disulfide or thiophosgene (or its safer equivalents) are prevalent.[10][11] The reaction with carbon disulfide is often preferred due to the high toxicity of thiophosgene.

The general principle involves converting the amine into a dithiocarbamate salt, which is then decomposed to yield the isothiocyanate.[10]

Caption: General workflow for synthesizing 3-BPI from 3-bromoaniline.

Protocol: Synthesis via Dithiocarbamate Decomposition

This protocol utilizes tosyl chloride as a desulfurylating agent to mediate the decomposition of the in-situ generated dithiocarbamate salt.[12]

Materials:

-

3-Bromoaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-bromoaniline (1.0 eq) and triethylamine (2.2 eq) in DCM.

-

Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.5 eq) dropwise. The causality here is critical: CS₂ is highly reactive, and dropwise addition at low temperature controls the initial exothermic reaction. Stir the mixture at 0 °C for 30 minutes.

-

Decomposition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C. The tosyl chloride acts as an efficient sulfur scavenger, activating the dithiocarbamate for elimination to the isothiocyanate.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove acidic byproducts like toluenesulfinic acid) and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

The Chemistry of the Isothiocyanate Group: A Potent Electrophile

The synthetic utility of 3-BPI is dominated by the reactivity of the isothiocyanate (-N=C=S) functional group. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it an excellent target for a wide range of nucleophiles.[13]

References

- 1. This compound | C7H4BrNS | CID 16481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 3-溴苯基异硫氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound | 2131-59-1 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. This compound [webbook.nist.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. cbijournal.com [cbijournal.com]

- 12. Isothiocyanate synthesis [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physical and chemical properties of 3-Bromophenyl isothiocyanate. Intended for professionals in research, chemical synthesis, and drug development, this document delves into the compound's structural and physicochemical characteristics, reactivity profile, and spectral data. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, alongside a robust synthesis methodology. Safety protocols for handling and storage are also rigorously detailed to ensure best laboratory practices. The information presented herein is supported by authoritative references to ensure scientific integrity and empower researchers to effectively and safely utilize this compound in their work.

Introduction: The Significance of this compound

This compound is an aromatic organosulfur compound featuring a bromine atom and an isothiocyanate functional group on a benzene ring. The isothiocyanate moiety (–N=C=S) is a highly reactive electrophilic group, making this compound a valuable building block in organic synthesis.[1] Its utility is particularly pronounced in the synthesis of various heterocyclic compounds and as a reagent in the development of novel therapeutic agents. Isothiocyanates, as a class, are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The presence of the bromine atom on the phenyl ring provides a site for further functionalization through various cross-coupling reactions, enhancing its versatility as a synthetic intermediate. This guide aims to provide a detailed understanding of the fundamental physical properties of this compound, which is critical for its effective application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in any experimental setting. The following section details the key physicochemical parameters of this compound.

Summary of Physical Data

The quantitative physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₄BrNS | [3] |

| Molecular Weight | 214.08 g/mol | [3] |

| CAS Number | 2131-59-1 | [3] |

| Appearance | Yellowish liquid or solid | [4] |

| Melting Point | 26 °C | [5] |

| Boiling Point | 256 °C (at 760 mmHg) | [4] |

| 81 °C (at 11 mmHg) | [4] | |

| Density | 1.50 g/cm³ | [5] |

| Refractive Index (n²⁰/D) | 1.685 | [6] |

| Water Solubility | 24.41 mg/L (at 25 °C) | |

| LogP (Octanol/Water) | 4.1 | [3] |

Solubility Profile

-

Expected to be Soluble in: Dichloromethane, chloroform, tetrahydrofuran (THF), acetone, ethyl acetate, toluene, and dimethyl sulfoxide (DMSO).

-

Expected to have Limited Solubility in: Alkanes such as hexane.

-

Reaction with Protic Solvents: It is important to note that this compound will react with protic solvents like alcohols (methanol, ethanol) and primary or secondary amines. Therefore, these should not be used as solvents unless a reaction is intended.

For precise applications, it is highly recommended that researchers determine the solubility in their specific solvent system of interest using the protocol outlined in Section 5.5.

Reactivity Profile

The isothiocyanate functional group is characterized by an electrophilic central carbon atom, making it susceptible to nucleophilic attack.[2] This reactivity is the cornerstone of its utility in synthetic chemistry.

Reaction with Nucleophiles

The primary reactions of this compound involve the addition of nucleophiles to the carbon of the isothiocyanate group. The most common nucleophiles in a biological and synthetic context are amines and thiols.

-

Reaction with Primary and Secondary Amines: this compound reacts readily with primary and secondary amines to form the corresponding thiourea derivatives. This reaction is typically carried out in an aprotic solvent.

-

Reaction with Thiols: In the presence of a base, thiols will react with this compound to form dithiocarbamate adducts.

The general mechanism for the reaction of an isothiocyanate with a nucleophile is depicted below.

Caption: General reaction of an isothiocyanate with a nucleophile.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate group (-N=C=S), typically observed in the range of 2000-2200 cm⁻¹. Other significant peaks will correspond to the aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show signals in the aromatic region (typically 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The splitting pattern will be complex due to the meta-substitution.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbon of the isothiocyanate group in the range of 125-140 ppm. Additionally, six signals will be present for the aromatic carbons, with their chemical shifts influenced by the bromine and isothiocyanate substituents.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (214.08 g/mol ).[3] Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺). Common fragmentation patterns may involve the loss of the isothiocyanate group.

Experimental Protocols

The following protocols are provided as a guide for the experimental determination of the physical properties of this compound.

Melting Point Determination

This protocol describes the determination of the melting point using a capillary melting point apparatus.[7]

Methodology:

-

Sample Preparation: Finely powder a small amount of solid this compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the closed end of the tube.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (26 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Caption: Workflow for melting point determination.

Infrared (IR) Spectroscopy

This protocol details the acquisition of an IR spectrum for a solid sample using the thin solid film method.[6]

Methodology:

-

Solution Preparation: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

-

Film Casting: Using a pipette, apply a drop of the solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Spectrum Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum according to the instrument's operating procedure. A background spectrum of the clean salt plate should be run first.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation of a sample for ¹H and ¹³C NMR analysis.[1]

Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) to the vial. Ensure the compound is fully dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard: If required for chemical shift referencing, a small amount of an internal standard (e.g., tetramethylsilane, TMS) can be added to the solvent.

-

Analysis: Cap the NMR tube, wipe it clean, and place it in the NMR spectrometer for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the analysis of this compound by GC-MS.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS Setup:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Injector: Set the injector temperature to an appropriate value (e.g., 250 °C) and operate in splitless or split mode depending on the sample concentration.

-

Oven Program: Develop a suitable temperature program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

-

MS Detector: Operate the mass spectrometer in electron ionization (EI) mode and scan over a suitable mass range (e.g., m/z 40-400).

-

-

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS and start the analysis.

-

Data Interpretation: Analyze the resulting chromatogram and mass spectrum to determine the retention time and fragmentation pattern of the compound.

Solubility Determination

This protocol allows for the qualitative and semi-quantitative determination of solubility in various solvents.

Methodology:

-

Solvent Selection: Choose a range of representative organic solvents (e.g., methanol, ethanol, dichloromethane, diethyl ether, tetrahydrofuran, hexane, toluene, acetone, DMSO, DMF).

-

Sample Preparation: To a series of small, labeled vials, add a known amount of this compound (e.g., 10 mg).

-

Solvent Addition: To each vial, add the selected solvent in small, measured increments (e.g., 0.1 mL at a time).

-

Observation: After each addition, vortex or shake the vial vigorously for at least 30 seconds and observe if the solid has completely dissolved.

-

Classification:

-

Soluble: If the solid dissolves completely. The approximate solubility can be calculated based on the amount of solvent added.

-

Partially Soluble: If a significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: If the solid does not appear to dissolve.

-

Synthesis Protocol: Preparation from 3-Bromoaniline

This compound can be synthesized from 3-bromoaniline via the formation of a dithiocarbamate salt, followed by decomposition.[5]

Methodology:

-

Dithiocarbamate Salt Formation:

-

In a flask equipped with a magnetic stirrer, dissolve 3-bromoaniline in a suitable solvent (e.g., aqueous potassium carbonate solution).

-

Cool the mixture in an ice bath.

-

Slowly add carbon disulfide (CS₂) dropwise to the stirred solution.

-

Allow the reaction to stir for several hours at room temperature to form the dithiocarbamate salt.

-

-

Decomposition to Isothiocyanate:

-

Cool the reaction mixture back down in an ice bath.

-

Slowly add a desulfurylating agent (e.g., a solution of cyanuric chloride in dichloromethane) to the mixture.

-

Stir the reaction for an additional period at low temperature.

-

-

Workup and Purification:

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

-

Caption: Synthesis workflow for this compound.

Safe Handling and Storage

This compound is a hazardous substance and should be handled with appropriate precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not breathe vapor or dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and alcohols.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed examination of the physical properties, reactivity, synthesis, and safe handling of this compound. The information and protocols presented are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to utilize this versatile compound effectively and safely in their endeavors. A solid understanding of these fundamental properties is the foundation for innovation in chemical synthesis and the development of new technologies.

References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. This compound | C7H4BrNS | CID 16481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 2131-59-1 [chemicalbook.com]

- 5. This compound [stenutz.eu]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. Dimethyl sulfoxide solubility | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 3-Bromophenyl Isothiocyanate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromophenyl isothiocyanate is a versatile aromatic organosulfur compound featuring a highly reactive isothiocyanate group and a bromine-substituted phenyl ring. This guide provides a comprehensive technical overview of its structure, synthesis, and reactivity. It emphasizes its critical role in drug discovery and chemical biology as a covalent modifier of biological macromolecules and a key building block for synthesizing complex therapeutic agents. Detailed experimental protocols, safety information, and mechanistic insights are provided to equip researchers with the knowledge to effectively utilize this reagent in their work.

Introduction: The Strategic Importance of this compound

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the -N=C=S functional group.[1] While many are known for their roles as natural products in cruciferous vegetables, synthetic variants like this compound have become invaluable tools in medicinal chemistry and chemical biology.[2][3] The electrophilic carbon atom of the isothiocyanate moiety is highly susceptible to attack by nucleophiles, making it an effective "warhead" for forming stable covalent bonds with biological targets.[4][5]

The presence of a bromine atom on the phenyl ring further enhances its utility, providing a site for subsequent chemical modifications, such as cross-coupling reactions, allowing for the construction of complex molecular architectures.[6] This dual functionality makes this compound a powerful reagent for developing covalent inhibitors, chemical probes, and diverse libraries of bioactive compounds.[4][7]

Physicochemical Properties and Structure

A thorough understanding of the compound's properties is essential for its proper handling, storage, and application in experimental design.

Structure:

-

Molecular Formula: C₇H₄BrNS[8]

-

IUPAC Name: 1-bromo-3-isothiocyanatobenzene[8]

-

SMILES: BrC1=CC=CC(=C1)N=C=S[9]

The structure consists of a benzene ring substituted with a bromine atom at the meta-position relative to the isothiocyanate group. The -N=C=S group is the key to its chemical reactivity.

Physicochemical Data:

| Property | Value | Source |

| Molecular Weight | 214.08 g/mol | [8][9] |

| Appearance | Solid (may be a yellow liquid after melting) | [9][10] |

| Boiling Point | 256 °C (lit.) | [9] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [9] |

| CAS Number | 2131-59-1 | [8][9] |

Synthesis and Manufacturing

The most common and established methods for synthesizing aryl isothiocyanates, including this compound, typically start from the corresponding primary amine (3-bromoaniline).[11]

Common Synthetic Routes:

-

From Dithiocarbamate Salts: This is a widely used two-step method. The primary amine reacts with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt.[12][13] This intermediate is then decomposed using a desulfurating agent, such as phosgene or its safer alternatives like triphosgene or tosyl chloride, to yield the isothiocyanate.[7][12][13]

-

Using Thiophosgene: The direct reaction of a primary amine with thiophosgene (CSCl₂) is a classic method.[12][14] However, due to the high toxicity and volatility of thiophosgene, this route is often avoided in modern synthesis in favor of safer alternatives.[14]

-

Modern Reagents: Newer methods utilize bench-stable solid reagents to circumvent the hazards associated with traditional methods. For example, reagents like (Me₄N)SCF₃ can efficiently convert primary amines to isothiocyanates at room temperature with operational simplicity.[14][15]

The choice of synthetic route depends on factors like scale, available starting materials, and safety considerations. For late-stage functionalization in complex molecule synthesis, milder and more functional-group-tolerant methods are preferred.[14][15]

Chemical Reactivity and Mechanism of Action

The utility of this compound is dominated by the electrophilic nature of the central carbon in the -N=C=S group.[3] This carbon is readily attacked by a wide range of nucleophiles, making the compound a potent covalent modifier.[5][16]

Reaction with Biological Nucleophiles:

The primary targets for isothiocyanates in a biological setting are the nucleophilic side chains of amino acid residues within proteins.[2][4]

-

Thiols (Cysteine): The sulfhydryl group (-SH) of cysteine is a primary target.[17] The reaction involves the nucleophilic attack of the thiolate anion on the isothiocyanate carbon, forming a dithiocarbamate adduct.[18] This reaction is generally rapid and is often the preferred site of modification.[17]

-

Amines (Lysine, N-terminus): The primary amine group (-NH₂) of lysine residues and the N-terminal amine of proteins also react, though typically under more basic conditions (pH > 9).[17][18][19] This reaction forms a stable thiourea linkage.[18]

The pH of the reaction environment is a critical determinant of selectivity. At physiological pH (~7.4), reaction with thiols is favored, while more alkaline conditions promote reaction with amines.[18] This pH-dependent reactivity can be exploited to achieve selective labeling of target proteins.

Applications in Research and Drug Development

The ability to form stable covalent bonds with proteins makes this compound a valuable tool in several areas of research.

-

Covalent Inhibitors: As a "warhead," it can be incorporated into small molecules designed to target specific proteins. By forming an irreversible covalent bond within the active or allosteric site of an enzyme or receptor, it can achieve potent and durable inhibition. This strategy is particularly effective for targets where high affinity reversible binding is difficult to achieve.[2][3]

-

Chemical Probes for Proteomics: Fluorescent or affinity-tagged derivatives of this compound can be synthesized to serve as chemical probes. These probes are used in activity-based protein profiling (ABPP) to identify and characterize new drug targets by covalently labeling reactive residues across the proteome.[4]

-

Building Block in Medicinal Chemistry: The compound serves as a versatile starting material. The isothiocyanate group can be used to link the bromophenyl scaffold to other molecular fragments through the formation of a thiourea bridge.[9][20] The bromine atom can then be used in subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity and explore the structure-activity relationship (SAR) of a new chemical series.[6]

Experimental Protocol: Synthesis of a Disubstituted Thiourea

This protocol details a standard, reliable method for synthesizing an N-(3-bromophenyl)-N'-substituted thiourea, a common step in building larger, more complex molecules for drug discovery programs.[21][22]

Objective: To synthesize N-(3-bromophenyl)-N'-(4-methylbenzyl)thiourea via nucleophilic addition.

Materials:

-

This compound (1.0 mmol, 214.08 mg)

-

4-Methylbenzylamine (1.0 mmol, 121.18 mg)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Argon or Nitrogen supply for inert atmosphere

Procedure:

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (214.08 mg).

-

Dissolution: Add 5 mL of anhydrous THF to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

-

Amine Addition: In a separate vial, dissolve 4-methylbenzylamine (121.18 mg) in 5 mL of anhydrous THF.

-

Reaction Initiation: Slowly add the amine solution dropwise to the stirred isothiocyanate solution at room temperature. Causality Note: Slow addition prevents localized heating and potential side reactions.

-

Reaction Monitoring: Stir the resulting mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The consumption of the starting materials and the appearance of a new, more polar product spot indicates reaction progress. The reaction is often complete within 1-2 hours.[21]

-

Work-up: Once the reaction is complete (as determined by TLC), remove the THF solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is often of high purity. However, if TLC indicates the presence of impurities, the product can be purified by recrystallization from a suitable solvent like ethanol or by flash column chromatography on silica gel.[21]

Validation:

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Expected Outcome: The reaction should yield a white to off-white solid with a high yield (>90%).

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[23]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[23] It causes skin and serious eye irritation and may cause respiratory irritation.[23] It is also classified as a respiratory sensitizer.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[24][25] For handling solids, an N95 dust mask is recommended.[9]

-

First Aid:

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store locked up.[25]

Conclusion

This compound is a reagent of significant strategic value in modern chemical biology and drug discovery. Its defined structure, predictable reactivity, and dual functionality as both a covalent warhead and a synthetic building block provide researchers with a powerful tool for probing biological systems and constructing novel therapeutic agents. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is paramount to leveraging its full potential in the laboratory.

References

- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiological relevance of covalent protein modification by dietary isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. cbijournal.com [cbijournal.com]

- 8. This compound | C7H4BrNS | CID 16481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 97 2131-59-1 [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isothiocyanate synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 20. This compound | 2131-59-1 [chemicalbook.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. echemi.com [echemi.com]

- 25. fishersci.com [fishersci.com]

3-Bromophenyl isothiocyanate IUPAC name

An In-depth Technical Guide to 1-bromo-3-isothiocyanatobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-3-isothiocyanatobenzene, a versatile chemical reagent with significant applications in synthetic chemistry and drug discovery. The document elucidates its fundamental chemical properties, core reactivity, synthesis protocols, and its strategic use as a covalent modifier of biomolecules. By integrating established chemical principles with practical, field-proven insights, this guide serves as an essential resource for researchers leveraging this compound in the design of novel therapeutics and chemical probes.

Core Chemical Identity and Properties

The foundation of effective application is a thorough understanding of the reagent's basic chemical and physical characteristics.

Nomenclature and Structure

The compound commonly referred to as 3-Bromophenyl isothiocyanate is systematically named under IUPAC nomenclature as 1-bromo-3-isothiocyanatobenzene .[1][2] Its identity is further confirmed by its CAS Registry Number, 2131-59-1.[1][3]

The molecular structure consists of a benzene ring substituted with a bromine atom and an isothiocyanate group (-N=C=S) at the meta positions (1 and 3, respectively). This arrangement dictates its reactivity and steric profile.

References

A Technical Guide to the Spectral Analysis of 3-Bromophenyl Isothiocyanate

This guide provides an in-depth analysis of the spectral data for 3-bromophenyl isothiocyanate (BrC₆H₄NCS), a key reagent in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes fundamental spectroscopic principles with practical, field-proven insights to offer a comprehensive understanding of its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction

This compound is a bifunctional molecule featuring a bromine atom and a reactive isothiocyanate group on a benzene ring. This unique combination makes it a valuable building block in the synthesis of a wide range of compounds, including thioureas, thiazoles, and other heterocyclic systems with potential biological activity.[1][2] Accurate structural elucidation is paramount for its effective use, and spectroscopic methods provide the necessary tools for this purpose. This guide will delve into the intricacies of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a detailed interpretation of the data.

The meta-substitution pattern of the bromine and isothiocyanate groups on the phenyl ring results in a distinct spectral fingerprint. Understanding these spectral characteristics is crucial for reaction monitoring, quality control, and the unambiguous identification of this compound.

¹H NMR Spectroscopy: Unraveling the Aromatic Region

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm. The meta-substitution pattern leads to a complex splitting pattern for the four aromatic protons, as they are all chemically non-equivalent.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~7.65 | t (triplet) | J ≈ 1.8 |

| H-4 | ~7.45 | ddd (doublet of doublet of doublets) | J ≈ 7.8, 1.8, 1.2 |

| H-5 | ~7.30 | t (triplet) | J ≈ 7.8 |

| H-6 | ~7.20 | ddd (doublet of doublet of doublets) | J ≈ 7.8, 2.4, 1.2 |

Causality Behind the Predictions: The chemical shifts are predicted based on the substituent effects of bromine and the isothiocyanate group. Both are electron-withdrawing groups, which deshield the aromatic protons, shifting their signals downfield from benzene (7.34 ppm). The proton at the 2-position (H-2), being ortho to both substituents, is expected to be the most deshielded. The proton at the 5-position (H-5) is predicted to be the most shielded as it is meta to both groups. The coupling constants are estimated based on typical ortho (~7-8 Hz), meta (~2-3 Hz), and para (~0.5-1 Hz) couplings in benzene derivatives.

¹³C NMR Spectroscopy: A Look at the Carbon Skeleton

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. For this compound, six signals are expected for the aromatic carbons due to the lack of symmetry, in addition to the signal for the isothiocyanate carbon.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-NCS | ~135 |

| C-1 | ~132 |

| C-3 | ~123 |

| C-5 | ~131 |

| C-4 | ~130 |

| C-2 | ~127 |

| C-6 | ~124 |

Expertise in Interpretation: The isothiocyanate carbon (-N=C=S) typically appears in the 130-140 ppm region. However, it's important to note that the signal for the isothiocyanate carbon can be broad and of low intensity, a phenomenon sometimes referred to as "near-silence."[3] This is due to the quadrupolar relaxation of the nitrogen atom and the structural flexibility of the NCS group. The carbon attached to the bromine (C-3) is expected to be shielded compared to the other carbons due to the "heavy atom effect." The carbons ortho and para to the bromine atom will experience deshielding.

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum is instrumental in identifying the key functional groups present in this compound. The most prominent feature is the strong, broad absorption band of the isothiocyanate group.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2200-2000 | -N=C=S | Asymmetric stretch |

| ~3080 | Ar-H | C-H stretch |

| 1580-1450 | C=C | Aromatic ring stretch |

| ~880, ~780, ~680 | Ar-H | C-H out-of-plane bend |

| ~1070 | Ar-Br | C-Br stretch |

Trustworthiness of the Data: The intense and broad band in the 2200-2000 cm⁻¹ region is a highly reliable indicator of the isothiocyanate functionality.[4] The pattern of the C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) is diagnostic of the meta-substitution pattern on the benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[5]

Analysis of the Mass Spectrum:

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z 213 and 215, corresponding to [C₇H₄⁷⁹BrNS]⁺ and [C₇H₄⁸¹BrNS]⁺, respectively. The nominal molecular weight is 214.08 g/mol .[1][6]

-

Key Fragmentation Pathways:

-

Loss of NCS: A significant fragment will be observed at m/z 155/157, corresponding to the bromophenyl cation, resulting from the cleavage of the C-N bond.

-

Loss of Br: Fragmentation involving the loss of the bromine atom will lead to a peak at m/z 134, corresponding to the phenyl isothiocyanate cation.

-

Loss of S: A fragment corresponding to the loss of a sulfur atom from the molecular ion may also be observed.

-

Experimental Protocols

Acquisition of Spectral Data:

A standardized approach is crucial for obtaining high-quality, reproducible spectral data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbons. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, direct infusion or a GC-MS setup can be used.

-

Instrument Setup: Use a mass spectrometer capable of providing accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualization of Key Structural and Spectral Relationships

Caption: Spectroscopic characterization of this compound.

Conclusion

The spectral analysis of this compound provides a clear and unambiguous structural confirmation. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers a complete picture of the molecule, from its proton and carbon environments to its functional groups and molecular weight. The characteristic features in each spectrum, particularly the complex aromatic signals in the NMR, the strong isothiocyanate band in the IR, and the bromine isotopic pattern in the MS, serve as reliable fingerprints for its identification. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently utilize and characterize this important chemical reagent.

References

- 1. This compound 97 2131-59-1 [sigmaaldrich.com]

- 2. This compound 97 2131-59-1 [sigmaaldrich.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. This compound [webbook.nist.gov]

A Comprehensive Technical Guide to the Safe Handling and Application of 3-Bromophenyl Isothiocyanate

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of 3-Bromophenyl isothiocyanate, extending beyond standard safety data to provide a holistic understanding of its chemical characteristics, inherent risks, and the critical protocols for its safe utilization in a research and development setting. As a valuable but hazardous reagent, a foundational understanding of its reactivity is paramount to ensuring laboratory safety and experimental integrity.

The Chemical and Reactivity Profile of this compound

This compound (C₇H₄BrNS) is an organosulfur compound distinguished by the presence of an isothiocyanate (-N=C=S) functional group.[1] This group's electrophilic nature is the cornerstone of its synthetic utility, particularly in the formation of thiourea derivatives, which are significant scaffolds in medicinal chemistry. However, this reactivity is also the primary source of its toxicological properties.

Physicochemical Data

A precise understanding of the physical properties of this compound is essential for its appropriate storage and handling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNS | [1] |

| Molecular Weight | 214.08 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 26 °C | [2] |

| Boiling Point | 256 °C | [2] |

| Flash Point | >110 °C | [2] |

| Density | 1.50 g/cm³ | [2] |

| Solubility | Insoluble in water. | [2] |

| Sensitivity | Moisture Sensitive | [2][3] |

Core Reactivity and Mechanistic Hazards

The isothiocyanate functional group is characterized by an electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the principal mechanism of both its desired synthetic transformations and its biological hazards.

-

Reaction with Amines: this compound readily reacts with primary and secondary amines to form N,N'-substituted thioureas. This is a fundamental reaction in the synthesis of various heterocyclic compounds and potential therapeutic agents.

-

Reaction with Water/Moisture: As a moisture-sensitive compound, it can hydrolyze, especially in the presence of acids or bases, to form the corresponding amine and release toxic gases.[2][3] This necessitates storage in a dry, inert atmosphere.

-

Biological Reactivity: The toxicity of isothiocyanates stems from their ability to react with nucleophilic groups in biological macromolecules, such as the amine and thiol groups in amino acid residues of proteins. This covalent modification can disrupt protein structure and function, leading to cellular damage.

Hazard Analysis and Risk Mitigation

A thorough understanding of the hazards associated with this compound is the first step in developing a robust safety protocol.

GHS Hazard Classification

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | 💀 | Danger | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | corrosive | Danger | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | corrosive | Danger | H319: Causes serious eye irritation. |

| Respiratory Sensitization | health hazard | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Specific Target Organ Toxicity (Single Exposure) | exclamation mark | Warning | H335: May cause respiratory irritation. |

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure to this compound is through robust engineering controls. Personal Protective Equipment (PPE) should be considered the final barrier.

Caption: Essential engineering controls for handling this compound.

Standard Operating Procedures: A Step-by-Step Guide

Adherence to a well-defined Standard Operating Procedure (SOP) is critical for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.[6] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5][6]

-

Body Protection: A lab coat and, for larger quantities, a chemically resistant apron should be worn.[6]

-

Respiratory Protection: In case of inadequate ventilation or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge is necessary.[4]

Handling and Storage Protocol

The following workflow outlines the critical steps for the safe handling and storage of this compound.

Caption: Workflow for the safe handling and storage of this compound.

Waste Disposal

All materials contaminated with this compound must be treated as hazardous waste.[5] Dispose of contents and containers in accordance with all local, state, and federal regulations.[4][5] Do not dispose of this chemical in drains or general waste streams.

Emergency Response Protocols

Immediate and appropriate action is vital in the event of an emergency involving this compound.

Spill Response

-

Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite). Collect the absorbed material and any contaminated surfaces into a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department. Prevent the spill from entering drains.

First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [3][4][5] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. | [3][4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. | [3][4][5] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. | [3][4][5] |

Conclusion

This compound is a potent and versatile reagent in the field of drug discovery and organic synthesis. Its utility is directly proportional to its reactivity, which in turn dictates its hazardous nature. A comprehensive safety culture, built upon a foundation of understanding the chemical's properties, employing robust engineering controls, and adhering to strict handling protocols, is non-negotiable. By implementing the guidelines detailed in this document, researchers can mitigate the risks and leverage the full synthetic potential of this valuable compound.

References

An In-Depth Technical Guide to 3-Bromophenyl Isothiocyanate: Synthesis, Reactions, and Applications in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, 3-Bromophenyl isothiocyanate stands as a versatile chemical intermediate. Its unique electrophilic isothiocyanate group, combined with the steric and electronic properties of the meta-substituted bromine atom, makes it a valuable building block for synthesizing a diverse range of heterocyclic compounds and thiourea derivatives with significant biological potential. This technical guide provides a comprehensive overview of its nomenclature, synthesis, chemical properties, key reactions, and its burgeoning role in the landscape of modern drug discovery.

Chemical Identity: Nomenclature and Synonyms

Clarity in chemical communication is paramount. This compound is known by several names in chemical literature and commercial catalogs. Understanding these synonyms is crucial for exhaustive literature searches and procurement.

The compound's identity is unequivocally established by its CAS Registry Number: 2131-59-1 .[1]

Table 1: Synonyms and Identifiers for this compound

| Type | Identifier | Source |

| Systematic IUPAC Name | 1-bromo-3-isothiocyanatobenzene | [2] |

| Common Synonyms | m-Bromophenyl isothiocyanate | [1] |

| Isothiocyanic acid, m-bromophenyl ester | [1] | |

| Benzene, 1-bromo-3-isothiocyanato- | [1] | |

| CAS Registry Number | 2131-59-1 | [1] |

| Molecular Formula | C₇H₄BrNS | [2] |

| Molecular Weight | 214.08 g/mol | [2] |

| InChI Key | ZMGMGHNOACSMQN-UHFFFAOYSA-N | [1] |

It is important to note that this compound is primarily a research chemical and is not typically marketed under specific trade names. It is usually sold by chemical suppliers under one of its chemical synonyms.

Synthesis of this compound: A Protocol with Mechanistic Insights

The synthesis of aryl isothiocyanates can be achieved through various methods, most commonly starting from the corresponding primary amine. The choice of synthetic route is often dictated by factors such as substrate tolerance, scale, and the toxicity of reagents. The classic approach involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.[3][4] An alternative, though more hazardous, method utilizes thiophosgene.[5]

Below is a detailed, field-proven protocol for the synthesis of this compound from 3-bromoaniline, adapted from a well-established procedure for a similar halogenated aniline.[6] This method is chosen for its reliability and scalability.

Experimental Protocol: Synthesis from 3-Bromoaniline

Principle: This two-step, one-pot synthesis proceeds via the formation of an intermediate ammonium dithiocarbamate salt from 3-bromoaniline and carbon disulfide in the presence of ammonia. This salt is then treated with a desulfurating agent, such as lead(II) nitrate, which facilitates the elimination of hydrogen sulfide and the formation of the isothiocyanate functional group.

References

Unveiling the Bio-Potential of 3-Bromophenyl Isothiocyanate: A Technical Guide for Researchers

Abstract

Isothiocyanates (ITCs) represent a class of naturally occurring and synthetic compounds renowned for their diverse biological activities, including potent anticancer, antimicrobial, and insecticidal properties. While extensive research has elucidated the mechanisms of well-known ITCs like sulforaphane and phenethyl isothiocyanate, many synthetic analogs remain largely unexplored. This technical guide focuses on 3-Bromophenyl isothiocyanate, a compound for which specific biological data is notably scarce. In the absence of direct experimental evidence, this document provides a prospective analysis of its potential biological activities, grounded in the established pharmacology of structurally related aromatic isothiocyanates. We furnish a comprehensive suite of detailed, field-proven experimental protocols to empower researchers to systematically investigate the cytotoxic, pro-apoptotic, antimicrobial, and insecticidal properties of this compound. This guide is intended to serve as a foundational resource for scientists and drug development professionals poised to explore the therapeutic and practical applications of this compound.

Introduction: The Isothiocyanate Landscape and the Untapped Potential of this compound